molecular formula C32H40BrN5O5 B15289675 5'-Isobromocriptine

5'-Isobromocriptine

Cat. No.: B15289675
M. Wt: 654.6 g/mol
InChI Key: OZVBMTJYIDMWIL-WQUQBEPMSA-N
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Description

5’-Isobromocriptine is an epimer of bromocriptine, a dopamine receptor agonist and a derivative of the ergotoxin group of ergot alkaloids. It is known for its prolactin-inhibiting properties and is used in various medical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5’-Isobromocriptine involves the epimerization of bromocriptine at position 8 of the bromolysergic acid moiety. This process can be achieved through specific reaction conditions that favor the formation of the iso-derivative .

Industrial Production Methods: Industrial production of 5’-Isobromocriptine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as hydrolytic cleavage, epimerization, and oxidation .

Chemical Reactions Analysis

Types of Reactions: 5’-Isobromocriptine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenation reagents such as N-bromosuccinimide (NBS) can be employed.

Major Products Formed:

Scientific Research Applications

5’-Isobromocriptine has a wide range of scientific research applications, including:

Mechanism of Action

5’-Isobromocriptine exerts its effects primarily through its action on dopamine D2 receptors. It acts as an agonist, stimulating these receptors and inhibiting the release of prolactin from the pituitary gland. This mechanism is similar to that of bromocriptine, involving the inhibition of adenylyl cyclase and a decrease in intracellular cAMP concentrations .

Properties

Molecular Formula

C32H40BrN5O5

Molecular Weight

654.6 g/mol

IUPAC Name

(6aR)-5-bromo-N-[(1S,2S,7S)-2-hydroxy-7-(2-methylpropyl)-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide

InChI

InChI=1S/C32H40BrN5O5/c1-16(2)12-24-29(40)37-11-7-10-25(37)32(42)38(24)30(41)31(43-32,17(3)4)35-28(39)18-13-20-19-8-6-9-22-26(19)21(27(33)34-22)14-23(20)36(5)15-18/h6,8-9,13,16-18,23-25,34,42H,7,10-12,14-15H2,1-5H3,(H,35,39)/t18?,23-,24+,25+,31?,32+/m1/s1

InChI Key

OZVBMTJYIDMWIL-WQUQBEPMSA-N

Isomeric SMILES

CC(C)C[C@H]1C(=O)N2CCC[C@H]2[C@]3(N1C(=O)C(O3)(C(C)C)NC(=O)C4CN([C@@H]5CC6=C(NC7=CC=CC(=C67)C5=C4)Br)C)O

Canonical SMILES

CC(C)CC1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C(C)C)NC(=O)C4CN(C5CC6=C(NC7=CC=CC(=C67)C5=C4)Br)C)O

Origin of Product

United States

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